molecular formula C14H10Cl2O2 B187626 4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde CAS No. 70627-17-7

4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde

Cat. No. B187626
CAS RN: 70627-17-7
M. Wt: 281.1 g/mol
InChI Key: MCFMTPMHCQCPNT-UHFFFAOYSA-N
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Description

“4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde” is a research chemical with the CAS Number: 70627-17-7 . It has a linear formula of C14H10Cl2O2 .


Synthesis Analysis

While specific synthesis methods for “4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde” were not found, it’s worth noting that the synthesis of similar molecules often involves metal-catalyzed reactions . Transition metals like iron, nickel, and ruthenium can serve as catalysts in these processes .


Molecular Structure Analysis

The molecular structure of “4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde” is represented by the InChI code: 1S/C14H10Cl2O2/c15-12-4-3-11(14(16)7-12)9-18-13-5-1-10(8-17)2-6-13/h1-8H,9H2 .


Physical And Chemical Properties Analysis

“4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde” is a solid substance with a melting point between 98-99°C . Its molecular weight is 281.14 g/mol .

Scientific Research Applications

Regioselective Protection in Organic Synthesis

  • Regioselective protection of hydroxyl groups is a crucial step in synthetic organic chemistry. A study showcased the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde, with varying protecting groups including dichlorobenzyl, illustrating the versatility and importance of such derivatives in synthetic applications (Plourde & Spaetzel, 2002).

Optical and Thermal Properties in Material Science

  • The synthesis and characterization of metal complexes using substituted benzaldehydes, including methoxy or chloro benzaldehydes, has shed light on their significant thermal stability and optical properties. These materials are valuable for various applications, including photoluminescence and thermomechanical uses (Barberis & Mikroyannidis, 2006).

Applications in Organic Reactions and Analysis

  • The oxidation reactions of methoxy substituted benzaldehydes have been pivotal in distinguishing between single electron transfer reactions and direct oxygen atom transfer reactions. This knowledge is crucial in understanding the underlying mechanisms in organic chemistry and developing new synthetic methodologies (Lai, Lepage, & Lee, 2002).
  • In analytical chemistry, benzaldehydes, including methoxy and chloro variants, have been utilized as derivatizing agents for the quantitative analysis of various compounds, illustrating their versatility and importance in developing precise and accurate analytical methods (Liao, Yang, Syu, & Xu, 2005).

Crystallography and Molecular Structure Analysis

  • The study of crystal structures and molecular interactions is crucial in material science and chemistry. Research on molecules such as (4-chlorophenyl)sulfanyl, benzaldehyde, and methoxy residues contributes to the understanding of crystal packing, molecular interactions, and the formation of supramolecular structures, which are fundamental in the design of new materials and molecules (Caracelli et al., 2018).

Safety And Hazards

The safety information for “4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde” indicates that it may be harmful if inhaled and may cause skin and eye irritation . It is recommended to use personal protective equipment, including gloves and eye protection, when handling this chemical .

properties

IUPAC Name

4-[(2,4-dichlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-12-4-3-11(14(16)7-12)9-18-13-5-1-10(8-17)2-6-13/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFMTPMHCQCPNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352769
Record name 4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde

CAS RN

70627-17-7
Record name 4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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